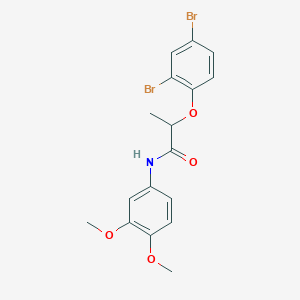
2-(2,4-dibromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-dibromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide, also known as GW501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, but it has gained popularity among athletes and bodybuilders due to its purported performance-enhancing effects. In
Mecanismo De Acción
2-(2,4-dibromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide exerts its effects by activating PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, inflammation, and energy expenditure. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function and increased energy expenditure. In addition, PPARδ activation has been shown to have anti-inflammatory and anti-cancer effects, which may contribute to the therapeutic potential of 2-(2,4-dibromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide.
Biochemical and Physiological Effects:
2-(2,4-dibromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has been shown to have a range of biochemical and physiological effects, including increased energy expenditure, improved insulin sensitivity, reduced inflammation, and improved cardiac function. In animal models of obesity and diabetes, 2-(2,4-dibromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has been shown to increase fatty acid oxidation and glucose uptake, resulting in improved metabolic function. Furthermore, 2-(2,4-dibromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has been demonstrated to have cardioprotective effects, including reducing the risk of atherosclerosis and improving cardiac function in animal models of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2,4-dibromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has several advantages for use in lab experiments, including its well-established synthesis method and its ability to activate PPARδ, a nuclear receptor that regulates gene expression involved in lipid and glucose metabolism, inflammation, and energy expenditure. However, there are also limitations to the use of 2-(2,4-dibromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide in lab experiments, including its potential for off-target effects and its complex mechanism of action, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on 2-(2,4-dibromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide, including its potential therapeutic applications in metabolic disorders, cardiovascular diseases, and cancer. In addition, further studies are needed to elucidate the mechanism of action of 2-(2,4-dibromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide and its potential off-target effects. Furthermore, the safety and efficacy of 2-(2,4-dibromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide in humans need to be established before it can be considered for clinical use.
Métodos De Síntesis
The synthesis of 2-(2,4-dibromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide involves several steps, starting from the reaction of 2,4-dibromophenol with 3,4-dimethoxybenzaldehyde to form 2-(2,4-dibromophenoxy)-3,4-dimethoxybenzaldehyde. This intermediate is then reacted with 2-amino-2-methylpropanol to produce the final product, 2-(2,4-dibromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide. The synthesis method is well-established, and the purity and yield of the final product can be optimized through various purification techniques.
Aplicaciones Científicas De Investigación
2-(2,4-dibromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has been shown to improve insulin sensitivity, reduce inflammation, and increase energy expenditure in animal models of obesity and diabetes. In addition, 2-(2,4-dibromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has been demonstrated to have cardioprotective effects, including reducing the risk of atherosclerosis and improving cardiac function in animal models of heart failure. Furthermore, 2-(2,4-dibromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide has been investigated for its potential anticancer properties, as it has been shown to inhibit the growth of cancer cells in vitro and in vivo.
Propiedades
Fórmula molecular |
C17H17Br2NO4 |
|---|---|
Peso molecular |
459.1 g/mol |
Nombre IUPAC |
2-(2,4-dibromophenoxy)-N-(3,4-dimethoxyphenyl)propanamide |
InChI |
InChI=1S/C17H17Br2NO4/c1-10(24-14-6-4-11(18)8-13(14)19)17(21)20-12-5-7-15(22-2)16(9-12)23-3/h4-10H,1-3H3,(H,20,21) |
Clave InChI |
KXGVIMDZSVTBTA-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC(=C(C=C1)OC)OC)OC2=C(C=C(C=C2)Br)Br |
SMILES canónico |
CC(C(=O)NC1=CC(=C(C=C1)OC)OC)OC2=C(C=C(C=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({4-[(Methylsulfonyl)oxy]phenyl}sulfanyl)phenyl methanesulfonate](/img/structure/B290699.png)

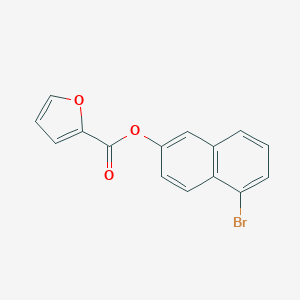
![3-Methyl-4-[(2-methylbenzoyl)amino]phenyl 2-methylbenzoate](/img/structure/B290704.png)
![2-Methyl-4-[(2-methylbenzoyl)oxy]phenyl 2-methylbenzoate](/img/structure/B290706.png)

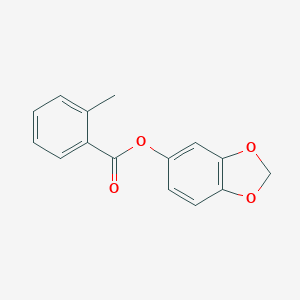

![4-({4-[(4-Methoxybenzoyl)oxy]phenyl}sulfanyl)phenyl 4-methoxybenzoate](/img/structure/B290712.png)

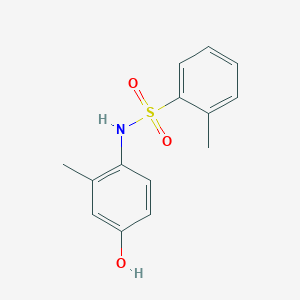
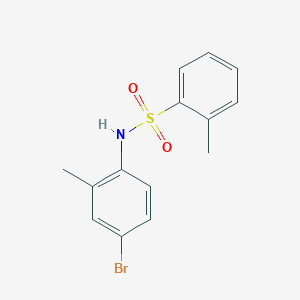
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 4-methoxybenzoate](/img/structure/B290721.png)
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 2-furoate](/img/structure/B290722.png)